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molecular formula C8H11NO2 B112770 (2-Amino-5-methoxyphenyl)methanol CAS No. 55414-72-7

(2-Amino-5-methoxyphenyl)methanol

Cat. No. B112770
M. Wt: 153.18 g/mol
InChI Key: HWUGOLZPDIJNFX-UHFFFAOYSA-N
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Patent
US04268510

Procedure details

This alcohol (2.1 g.) was dissolved in ethanol (100 ml.), Adams' platinum oxide catalyst was added, and the mixture was shaken with hydrogen at ambient temperature and pressure until 950 ml. of hydrogen had been absorbed (theoretical quantity=900 ml.). The hydrogenated mixture was filtered through "Supercel" (trademark) kicselguhr, and the solvent was evaporated to give 2-amino-5-methoxybenzyl alcohol as a brown solid;
Quantity
2.1 g
Type
reactant
Reaction Step One
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
catalyst
Reaction Step Three

Identifiers

REACTION_CXSMILES
[CH3:1][O:2][C:3]1[CH:4]=[CH:5][C:6]([N+:11]([O-])=O)=[C:7]([CH:10]=1)[CH2:8][OH:9].[H][H]>C(O)C.[Pt]=O>[NH2:11][C:6]1[CH:5]=[CH:4][C:3]([O:2][CH3:1])=[CH:10][C:7]=1[CH2:8][OH:9]

Inputs

Step One
Name
Quantity
2.1 g
Type
reactant
Smiles
COC=1C=CC(=C(CO)C1)[N+](=O)[O-]
Name
Quantity
100 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[H][H]
Step Three
Name
Quantity
0 (± 1) mol
Type
catalyst
Smiles
[Pt]=O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
of hydrogen had been absorbed (theoretical quantity=900 ml.)
FILTRATION
Type
FILTRATION
Details
The hydrogenated mixture was filtered through "Supercel" (trademark) kicselguhr
CUSTOM
Type
CUSTOM
Details
the solvent was evaporated

Outcomes

Product
Name
Type
product
Smiles
NC1=C(CO)C=C(C=C1)OC

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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